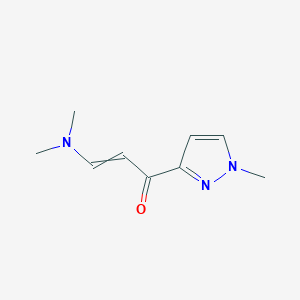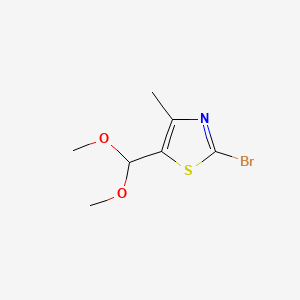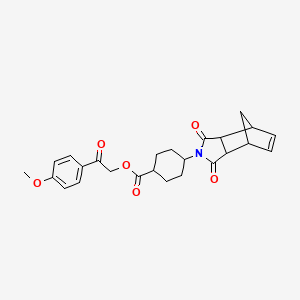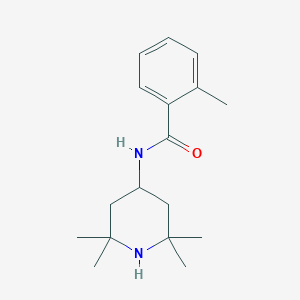![molecular formula C20H20FNO4 B12462308 2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate is an organic compound that features both fluorophenyl and dimethylphenyl groups
Métodos De Preparación
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,5-dimethylaniline and propanoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Research includes its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate include:
2-(4-Chlorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions.
2-(4-Bromophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate:
The uniqueness of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20FNO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(2,5-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20FNO4/c1-13-3-4-14(2)17(11-13)22-19(24)9-10-20(25)26-12-18(23)15-5-7-16(21)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,24) |
Clave InChI |
WMGIFNHZMXXXDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)


![5-bromo-2-chloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide](/img/structure/B12462287.png)
![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)
